molecular formula C30H58Sn2 B1612340 1,3-Bis(tributylstannyl)benzene CAS No. 24344-61-4

1,3-Bis(tributylstannyl)benzene

Cat. No.: B1612340
CAS No.: 24344-61-4
M. Wt: 656.2 g/mol
InChI Key: ASPLJNIVVPATHK-UHFFFAOYSA-N
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Description

1,3-Bis(tributylstannyl)benzene is an organotin compound with the molecular formula C30H58Sn2. It is a derivative of benzene where two hydrogen atoms in the 1 and 3 positions are replaced by tributylstannyl groups. This compound is primarily used in organic synthesis, particularly in the Stille coupling reaction, which is a type of cross-coupling reaction used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(tributylstannyl)benzene can be synthesized through the reaction of 1,3-dibromobenzene with tributyltin lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

C6H4Br2+2Bu3SnLiC6H4(SnBu3)2+2LiBr\text{C}_6\text{H}_4\text{Br}_2 + 2 \text{Bu}_3\text{SnLi} \rightarrow \text{C}_6\text{H}_4(\text{SnBu}_3)_2 + 2 \text{LiBr} C6​H4​Br2​+2Bu3​SnLi→C6​H4​(SnBu3​)2​+2LiBr

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve optimized reaction conditions, such as temperature control, solvent choice, and purification techniques, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(tributylstannyl)benzene primarily undergoes substitution reactions, particularly in the context of the Stille coupling reaction. This reaction involves the coupling of organotin compounds with organic halides or pseudohalides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides or pseudohalides (e.g., aryl bromides, iodides).

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) and often in the presence of a base (e.g., cesium carbonate) to facilitate the reaction.

Major Products

The major products of reactions involving this compound are typically biaryl compounds, which are formed through the coupling of the stannylated benzene with another aromatic ring.

Scientific Research Applications

1,3-Bis(tributylstannyl)benzene is used extensively in scientific research, particularly in the field of organic chemistry. Its applications include:

    Synthesis of Complex Organic Molecules: Used in the Stille coupling reaction to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

    Development of Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of conjugated polymers and other materials with specific electronic properties.

    Biological Research: Used to create covalent analogs of DNA base pairs and triplets, aiding in the study of genetic material and molecular biology.

Mechanism of Action

The primary mechanism of action for 1,3-Bis(tributylstannyl)benzene in the Stille coupling reaction involves the transmetalation step, where the organotin compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The overall mechanism can be summarized as follows:

    Oxidative Addition: The organic halide or pseudohalide reacts with the palladium catalyst to form a palladium complex.

    Transmetalation: The organotin compound transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(tributylstannyl)benzene: Similar in structure but with the tributylstannyl groups in the 1 and 4 positions.

    1,2-Bis(tributylstannyl)benzene: Similar in structure but with the tributylstannyl groups in the 1 and 2 positions.

Uniqueness

1,3-Bis(tributylstannyl)benzene is unique due to the positioning of the tributylstannyl groups, which can influence the reactivity and selectivity of the compound in various chemical reactions. The 1,3-substitution pattern allows for specific interactions and steric effects that are distinct from the 1,2- and 1,4-substituted analogs.

Properties

IUPAC Name

tributyl-(3-tributylstannylphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3,6H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPLJNIVVPATHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=CC=C1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559687
Record name (1,3-Phenylene)bis(tributylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24344-61-4
Record name (1,3-Phenylene)bis(tributylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24344-61-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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